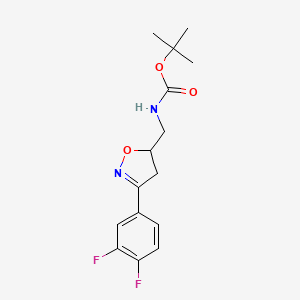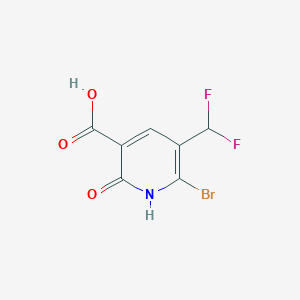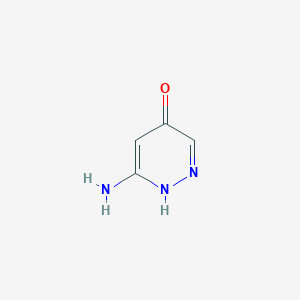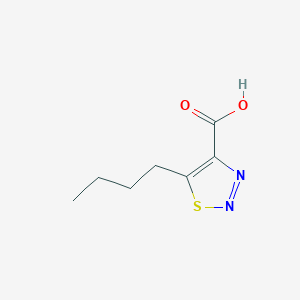
N-(o-Tolyl)morpholine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(o-Tolyl)morpholine-3-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a morpholine ring substituted with an o-tolyl group and a carboxamide functional group. Carboxamides are known for their significant role in medicinal chemistry due to their stability and ability to form hydrogen bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(o-Tolyl)morpholine-3-carboxamide typically involves the reaction of o-toluidine with morpholine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
N-(o-Tolyl)morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The aromatic ring in the o-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring and the aromatic ring.
Reduction: Amino derivatives of the morpholine ring.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
N-(o-Tolyl)morpholine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(o-Tolyl)morpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with its target, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
N-(p-Tolyl)morpholine-3-carboxamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
N-(m-Tolyl)morpholine-3-carboxamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
Morpholine-3-carboxamide: Lacks the tolyl substitution.
Uniqueness
N-(o-Tolyl)morpholine-3-carboxamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and interaction with biological targets. The ortho position can lead to steric hindrance and electronic effects that differentiate it from its para and meta counterparts.
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
N-(2-methylphenyl)morpholine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-2-3-5-10(9)14-12(15)11-8-16-7-6-13-11/h2-5,11,13H,6-8H2,1H3,(H,14,15) |
InChIキー |
UOZBMRZTYRBHTH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2COCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



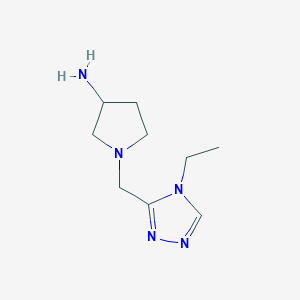
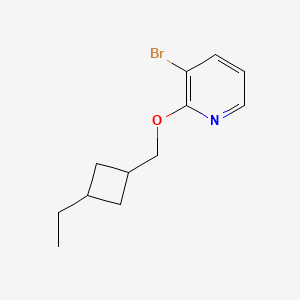

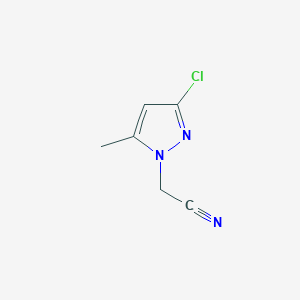


![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine](/img/structure/B11787347.png)

![2-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B11787366.png)
